
Quinolinium, 6-iodo-1,2-dimethyl-, iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinolinium, 6-iodo-1,2-dimethyl-, iodide is a chemical compound with the molecular formula C11H12IN It is a derivative of quinoline, a heterocyclic aromatic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Quinolinium, 6-iodo-1,2-dimethyl-, iodide typically involves the iodination of 1,2-dimethylquinoline. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the 6-position of the quinoline ring. Common reagents used in this process include iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually conducted in an organic solvent like acetic acid or chloroform at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
Quinolinium, 6-iodo-1,2-dimethyl-, iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinium derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinolinium ion to its corresponding quinoline derivative.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, or halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinium N-oxide derivatives, while reduction can produce 1,2-dimethylquinoline. Substitution reactions can result in various functionalized quinoline derivatives.
科学研究应用
Quinolinium, 6-iodo-1,2-dimethyl-, iodide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other quinoline derivatives and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent in medical imaging.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Quinolinium, 6-iodo-1,2-dimethyl-, iodide involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting its structure and function. This property is particularly relevant in its potential anticancer activity, where it can inhibit the proliferation of cancer cells by interfering with their genetic material. Additionally, the compound may interact with enzymes and proteins, affecting various biochemical pathways.
相似化合物的比较
Similar Compounds
Quinolinium, 1,2-dimethyl-, iodide: Similar structure but lacks the iodine atom at the 6-position.
6-(Dimethylamino)-1,2-dimethylquinolinium iodide: Contains a dimethylamino group instead of an iodine atom.
1,4-Dimethylquinolinium iodide: Iodine atom is located at a different position on the quinoline ring.
Uniqueness
Quinolinium, 6-iodo-1,2-dimethyl-, iodide is unique due to the presence of the iodine atom at the 6-position, which imparts distinct chemical properties and reactivity. This structural feature makes it a valuable compound for specific applications in research and industry.
属性
CAS 编号 |
10352-61-1 |
|---|---|
分子式 |
C11H11I2N |
分子量 |
411.02 g/mol |
IUPAC 名称 |
6-iodo-1,2-dimethylquinolin-1-ium;iodide |
InChI |
InChI=1S/C11H11IN.HI/c1-8-3-4-9-7-10(12)5-6-11(9)13(8)2;/h3-7H,1-2H3;1H/q+1;/p-1 |
InChI 键 |
BQJPYSSQNMWRTF-UHFFFAOYSA-M |
规范 SMILES |
CC1=[N+](C2=C(C=C1)C=C(C=C2)I)C.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


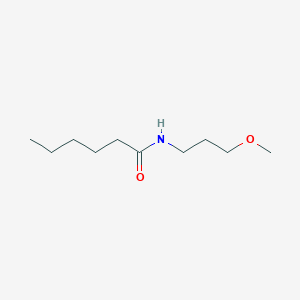

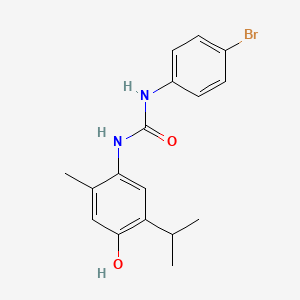
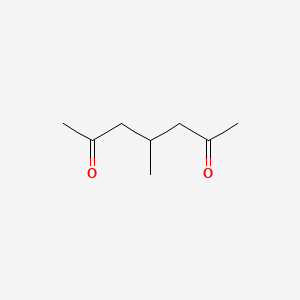
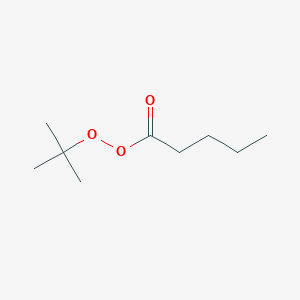

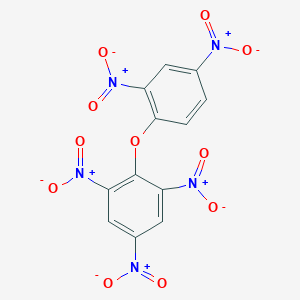

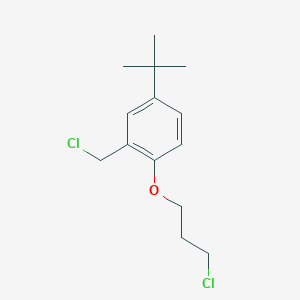
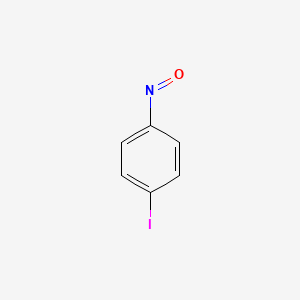
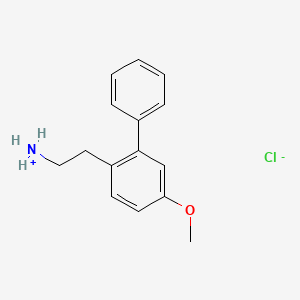
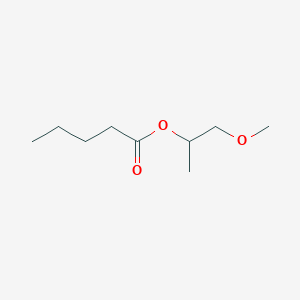
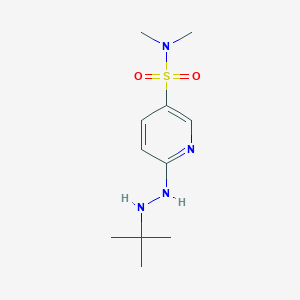
![Ethyl 2-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-methylpropanoate](/img/structure/B14728853.png)
